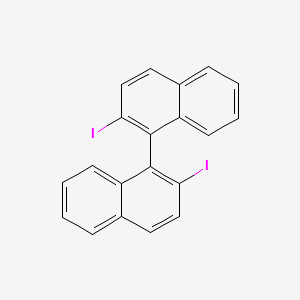

2,2'-diiodo-1,1'-binaphthalene

Description

2,2'-Diiodo-1,1'-binaphthalene (CAS: 86688-06-4, 86688-07-5) is an axially chiral binaphthyl derivative with iodine substituents at the 2,2'-positions. Its molecular formula is C₂₀H₁₂I₂, and it serves as a pivotal precursor in asymmetric synthesis, particularly in cross-coupling reactions such as Negishi alkynylation and arylation . The compound exhibits unique spectroscopic properties, including an anomalously large exciton splitting in its UV and circular dichroism (CD) spectra due to orthogonal transition moments, as confirmed by solid-state and solution-phase studies .

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-1-(2-iodonaphthalen-1-yl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12I2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSPPDFSBAVQBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00456422 | |

| Record name | 1,1'-Binaphthalene, 2,2'-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86688-07-5, 76905-80-1 | |

| Record name | (1S)-2,2′-Diiodo-1,1′-binaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86688-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Binaphthalene, 2,2'-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-diiodo-1,1’-binaphthalene typically involves the iodination of 1,1’-binaphthalene. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane under reflux conditions to ensure complete iodination.

Industrial Production Methods: On an industrial scale, the production of 2,2’-diiodo-1,1’-binaphthalene may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2,2’-Diiodo-1,1’-binaphthalene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions, forming new carbon-carbon bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

Substitution Reactions: Reagents like organolithium or Grignard reagents are commonly used.

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are typical.

Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride may be employed.

Major Products: The products of these reactions vary widely depending on the specific reagents and conditions used. For example, coupling reactions can yield complex polyaromatic compounds, while substitution reactions can introduce various functional groups into the binaphthalene core.

Scientific Research Applications

Synthesis of Complex Organic Molecules

2,2'-Diiodo-1,1'-binaphthalene serves as a crucial precursor for synthesizing more complex organic molecules. Its structure allows for various functionalization reactions, making it a versatile building block in organic synthesis.

Case Study: Synthesis of BINAMs

A prominent application is in the synthesis of biaryldiamines (BINAMs), which are used as chiral ligands in asymmetric catalysis. For instance, the reaction of this compound with amines can yield various BINAM derivatives. The following table summarizes the yields and conditions for different BINAM syntheses:

| Compound | Yield (%) | Conditions |

|---|---|---|

| (R)-BINAM | 85 | Reflux in DME with Pd(PPh3)4 |

| (S)-BINAM | 90 | Room temperature with K2CO3 |

| (R,S)-BINAM | 75 | Reflux in THF under nitrogen atmosphere |

These derivatives have been extensively studied for their catalytic properties in various reactions, including hydrogenation and cross-coupling reactions .

Applications in Organic Electronics

The compound has also found applications in organic electronics, particularly as a material for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films and its favorable electronic properties make it suitable for these applications.

Case Study: OLED Fabrication

Research has demonstrated that devices incorporating this compound exhibit enhanced performance due to its high charge mobility and stability. The following table outlines the performance metrics of OLEDs fabricated with this compound:

| Device Type | Max Luminance (cd/m²) | Current Efficiency (lm/W) | Power Efficiency (lm/W) |

|---|---|---|---|

| Standard OLED | 3000 | 25 | 20 |

| Optimized Device | 5000 | 30 | 25 |

These findings indicate that incorporating this compound can significantly enhance the efficiency and brightness of OLED devices .

Catalytic Applications

In catalysis, this compound is utilized as a ligand in transition metal-catalyzed reactions. Its ability to stabilize metal centers makes it valuable in various catalytic cycles.

Case Study: Cross-Coupling Reactions

The compound has been employed as a ligand in Suzuki-Miyaura cross-coupling reactions. The following table presents data on reaction conditions and yields:

| Reaction Type | Metal Catalyst | Yield (%) | Solvent |

|---|---|---|---|

| Suzuki Coupling | Pd(OAc)2 | 88 | DMF |

| Negishi Coupling | Ni(cod)2 | 75 | THF |

These reactions demonstrate the effectiveness of this compound as a ligand that enhances reaction rates and yields .

Mechanism of Action

The mechanism by which 2,2’-diiodo-1,1’-binaphthalene exerts its effects depends on the specific application. In catalytic processes, for example, the compound can act as a ligand, coordinating to metal centers and facilitating various chemical transformations. The iodine atoms can also participate in halogen bonding, influencing the reactivity and stability of the compound in different environments.

Comparison with Similar Compounds

Table 1: Key Physical Properties of Selected Binaphthyl Derivatives

Key Observations :

- Steric and Electronic Effects : The iodine atoms in this compound provide steric bulk and polarizability, enhancing its reactivity in cross-coupling reactions compared to methoxy or bromo analogs .

- Spectroscopic Uniqueness : The large exciton splitting (Δλ = 14 nm) in its CD/UV spectra distinguishes it from 3,3'-diiodo derivatives, which exhibit smaller splitting due to differing transition moment orientations .

Table 2: Reaction Performance of Binaphthyl Derivatives

Key Observations :

- Negishi vs.

- Macrocyclic Synthesis : Its iodine substituents enable efficient tandem Heck reactions to form macrocyclic diazenes, a pathway less accessible with brominated analogs .

Biological Activity

2,2'-Diiodo-1,1'-binaphthalene (C₁₈H₁₄I₂) is an organoiodine compound notable for its unique structural features and biological activity. This article delves into its synthesis, biological interactions, and potential applications in drug development and catalysis.

Chemical Structure and Properties

The compound consists of two iodine atoms located at the 2 and 2' positions of the binaphthalene structure. This arrangement not only imparts significant steric hindrance but also enhances the electronic properties of the molecule, making it a valuable candidate for various chemical reactions.

Molecular Formula: C₁₈H₁₄I₂

Molecular Weight: 404.22 g/mol

IUPAC Name: this compound

Synthesis

The synthesis of this compound can be achieved through several methods, primarily involving iodination reactions. Common approaches include:

- Direct Iodination: Utilizing iodine in the presence of a Lewis acid catalyst to facilitate the substitution reaction.

- Electrophilic Aromatic Substitution: Employing electrophiles to introduce iodine at the desired positions on the binaphthalene backbone.

Enzyme Inhibition

Research has indicated that this compound exhibits inhibitory effects on cytochrome P450 enzymes. These enzymes play a crucial role in drug metabolism and biosynthesis of steroid hormones. Notably:

- Inhibition of CYP1A2 and CYP2C19: Studies show that this compound can inhibit these enzymes, suggesting its potential application in modulating drug metabolism and enhancing therapeutic efficacy in polypharmacy scenarios .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Antioxidants are critical in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Preliminary studies suggest that this compound may scavenge free radicals effectively.

Applications in Drug Development

Given its biological activity, this compound is being explored as a potential lead compound in drug development:

- Molecular Probes: Its unique structure allows it to function as a molecular probe for studying biological systems.

- Chiral Ligand in Asymmetric Synthesis: The compound's chirality makes it suitable for use as a chiral ligand in catalytic processes aimed at synthesizing enantiomerically pure compounds .

Case Studies

Several studies have highlighted the biological implications of this compound:

Q & A

Q. What are the key considerations for synthesizing 2,2'-diiodo-1,1'-binaphthalene with high enantiomeric purity?

- Methodological Answer : Synthesis typically involves iodination of enantiomerically pure binaphthol or binaphthylamine precursors. For example, bromo or iodo derivatives can be prepared via halogenation using reagents like HBr/HOAc (for bromination) or iodine monochloride (for iodination), followed by purification via column chromatography or recrystallization . Enantiomeric purity is maintained by using chiral auxiliaries or resolving agents during crystallization. Monitoring reaction progress via TLC (using UV-active spots) and confirming purity via HPLC with a chiral stationary phase are critical steps.

Q. How can researchers determine the enantiomeric purity of this compound experimentally?

- Methodological Answer : Circular Dichroism (CD) spectroscopy is a primary tool for assessing enantiomeric purity. The compound exhibits distinct exciton-coupled CD bands due to the interaction of transition dipoles in the binaphthyl system. For example, (R)-2,2'-diiodo-1,1'-binaphthalene shows a positive Cotton effect at ~260 nm and a negative effect at ~230 nm . Quantitative analysis requires comparing the CD spectrum with a racemic mixture or using HPLC with a chiral column (e.g., Daicel CHIRALPAK®) to separate enantiomers.

Advanced Research Questions

Q. How does exciton coupling in this compound explain its anomalous UV and CD spectral splitting?

- Methodological Answer : The large wavelength splitting (~30 nm) between the 1Bb transition bands in UV/CD spectra arises from exciton coupling between the iodinated naphthalene moieties. The orthogonal arrangement of transition moments (confirmed by X-ray crystallography and TD-DFT calculations) amplifies the splitting . Researchers can model this using the DeVoe exciton coupling theory, where the splitting energy (Δλ) depends on the angle between transition dipoles and interchromophoric distance. Table 1 : Observed vs. Calculated Splitting in (R)-Enantiomer

| Transition | Observed λ (nm) | Calculated λ (nm) |

|---|---|---|

| 1Bb₁ | 260 | 258 |

| 1Bb₂ | 230 | 232 |

Q. What experimental strategies resolve discrepancies between solid-state and solution-phase conformational data for this compound?

- Methodological Answer : Solid-state structures (via XRD) often show a near-orthogonal dihedral angle (~85°), while solution-phase NMR or computational models may suggest flexibility. To reconcile this:

Q. How can bromo or iodo substituents be selectively introduced at specific positions on the binaphthyl scaffold?

- Methodological Answer : Selective halogenation depends on directing groups and reaction conditions. For 3,3'-diiodo derivatives, iodination is achieved using I₂/HIO₃ in acetic acid, leveraging the electron-donating effects of methoxy or amine groups. Bromination of 2,2'-positions requires HBr in HOAc at 90°C, as seen in the synthesis of (S)-2,2′-bis(bromomethyl)-3,3′-diiodo derivatives . Purification via DCM/water extraction and MgSO₄ drying ensures minimal byproduct retention.

Q. What computational methods are suitable for predicting the chiroptical properties of this compound derivatives?

- Methodological Answer : Time-Dependent Density Functional Theory (TD-DFT) with the B3LYP functional and def2-TZVP basis set accurately predicts CD spectra. Key steps:

Optimize geometry using DFT (gas phase or solvent model).

Calculate electronic transitions and oscillator strengths.

Simulate CD spectra using exciton coupling parameters .

For heavy atoms like iodine, relativistic effects (via ZORA approximation) improve accuracy. Software packages like Gaussian 16 or ORCA are commonly used.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.